molecular formula C7H8N2OS B1392843 6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1273578-08-7

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1392843
M. Wt: 168.22 g/mol
InChI Key: YTFKDBYDGNHOSM-UHFFFAOYSA-N
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Description

6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one, often referred to as 6-Methyl-4a,7a-DHP, is a heterocyclic compound with a five-member ring structure containing sulfur, nitrogen, and oxygen. It is found in a variety of natural and synthetic sources and is used in numerous applications. 6-Methyl-4a,7a-DHP is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been studied for its potential therapeutic properties.

Scientific Research Applications

Antitumor Activity

6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been extensively studied for their potential in cancer treatment. One study synthesized various derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, demonstrating potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Dual Inhibition of Key Enzymes

Several studies have focused on synthesizing compounds based on the thieno[2,3-d]pyrimidine scaffold to act as dual inhibitors of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is a promising strategy for developing antitumor agents. For instance, specific analogues demonstrated remarkable inhibitory activity against these enzymes, highlighting their potential in cancer therapy (Gangjee et al., 2009).

Synthesis Methods

Research has also been conducted on efficient synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, which is crucial for developing pharmaceutical compounds. For example, a study described a method yielding high synthesis efficiency, which is vital for pharmaceutical applications (Chen, Nie, & Ding, 2009).

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been explored in several studies. Compounds synthesized from this scaffold have shown moderate to significant activity against various microorganisms, indicating their potential as antimicrobial agents. This includes activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2022).

properties

IUPAC Name

6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFKDBYDGNHOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197820
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

1273578-08-7
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273578-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

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